molecular formula C2HBrIN3 B13926884 4-Bromo-5-iodo-1H-1,2,3-triazole

4-Bromo-5-iodo-1H-1,2,3-triazole

Cat. No.: B13926884
M. Wt: 273.86 g/mol
InChI Key: KAFXWBONXPBGIT-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-1H-1,2,3-triazole is a halogenated triazole derivative characterized by the presence of bromine and iodine substituents at the 4- and 5-positions of the triazole ring, respectively. The 1,2,3-triazole scaffold is renowned for its stability, hydrogen-bonding capacity, and versatility in pharmaceutical and materials science applications . Halogenation, particularly with bromine and iodine, enhances electrophilicity and influences intermolecular interactions, making such compounds valuable in drug design, catalysis, and materials engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-iodo-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,5-dibromo-1H-1,2,3-triazole with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-iodo-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions with aryl halides can produce biaryl compounds .

Scientific Research Applications

4-Bromo-5-iodo-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 4-Bromo-5-iodo-1H-1,2,3-triazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Structural and Electronic Effects

The electronic and steric profiles of halogenated triazoles are heavily influenced by substituent position and identity. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties References
4-Bromo-5-iodo-1H-1,2,3-triazole Br (C4), I (C5) ~285.9* High electrophilicity; potential for halogen bonding due to iodine .
5-Bromo-1H-1,2,3-triazole-4-carboxylic acid Br (C5), COOH (C4) 191.97 Enhanced polarity; carboxylic acid group enables hydrogen bonding .
1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA) Br (aryl), Ph (C5) 314.13 Aryl groups increase lipophilicity; antimicrobial activity .
4-Cyano-5-aryl-1H-1,2,3-triazole CN (C4), aryl (C5) Varies Electron-withdrawing cyano group enhances kinase inhibition .

*Calculated based on formula C₂HBrIN₃.

  • Halogen Effects : Bromine and iodine increase molecular weight and polarizability compared to chloro or fluoro analogs. Iodine’s larger atomic radius may enhance halogen bonding, critical for protein-ligand interactions .
  • Electronic Modulation : Electron-withdrawing groups (e.g., Br, I, CN) reduce electron density on the triazole ring, favoring interactions with nucleophilic residues in biological targets .

Biological Activity

4-Bromo-5-iodo-1H-1,2,3-triazole is a halogenated derivative of the triazole class, characterized by its unique structural properties due to the presence of bromine and iodine substituents. This compound has attracted significant attention in medicinal chemistry and material science due to its potential biological activities, particularly as an antimicrobial agent and in the development of pharmaceuticals.

The molecular formula of this compound is C₂HBrIN₃. The presence of halogens (bromine and iodine) enhances its reactivity and biological activity compared to other non-halogenated triazoles. These halogen substituents can improve binding interactions with biological targets, which may lead to increased potency in various biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains with promising results. For instance, studies have shown that compounds within the triazole family can inhibit enzymes and receptors relevant to disease pathways, suggesting that this compound may exhibit similar mechanisms of action .

Table 1: Comparative Antimicrobial Activity of Triazole Derivatives

Compound NameMIC (µg/mL)Activity Type
This compound15.62Bactericidal
4-Bromo-5-chloro-1H-1,2,3-triazole31.25Bacteriostatic
5-Iodo-1H-1,2,3-triazole62.50Moderate activity

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various triazole derivatives against specific bacterial strains. The lower the MIC value, the more potent the compound is against bacterial growth.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets such as enzymes and receptors. For example, molecular docking studies suggest that this compound binds effectively to active sites on enzymes like carbonic anhydrase-II (CA-II), which is critical for various physiological processes .

Table 2: Inhibition Potency Against Carbonic Anhydrase-II

Compound NameIC50 (µM)Activity Level
This compound20.7Moderate
Acetazolamide18.2Standard

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development. For example:

  • Study on Antimicrobial Properties : A study published in Frontiers in Chemistry evaluated a series of triazole derivatives for their antibacterial activity. The results indicated that compounds similar to 4-bromo-5-iodo exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Inhibition of Carbonic Anhydrase : Another research effort focused on the inhibition potential of triazoles against carbonic anhydrase-II. The study found that certain derivatives showed promising inhibitory effects with IC50 values comparable to established drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-5-iodo-1H-1,2,3-triazole, and how can reaction conditions be optimized?

  • Methodology :

  • Direct halogenation : Start with a 1H-1,2,3-triazole scaffold and perform sequential halogenation. Bromination can be achieved using NN-bromosuccinimide (NBS) in CCl4\text{CCl}_4 with benzoyl peroxide as a radical initiator (reflux, 12 hours) . Iodination may require electrophilic substitution under controlled conditions (e.g., I2\text{I}_2, HNO3\text{HNO}_3).
  • Cross-coupling precursors : Use pre-halogenated intermediates, such as 5-bromo-1,2,3-triazines, and optimize coupling reactions (e.g., Suzuki-Miyaura) with iodinated aryl partners. Solvent screening (THF, DMF) and catalyst systems (Pd(PPh3_3)4_4) are critical .
    • Optimization : Monitor reaction progress via TLC and adjust catalyst loading (0.5–5 mol%) or temperature (60–100°C) to balance steric hindrance from bromine/iodine .

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Techniques :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. For example, bromine and iodine substituents cause distinct deshielding effects (e.g., δ\delta 7.34–7.49 ppm for aromatic protons in iodinated analogs) .
  • HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., C8H5BrCl2N4\text{C}_8\text{H}_5\text{BrCl}_2\text{N}_4, calculated 307.96 g/mol) .
  • X-ray crystallography : Resolve regioselectivity and confirm halogen positioning, as demonstrated in triazole-thione derivatives .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

  • Reactivity :

  • The bromine atom is more reactive than iodine in Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) due to lower bond dissociation energy. Prioritize bromine for selective substitution .
  • Iodine can participate in Ullmann or Sonogashira reactions under CuI/Pd catalysis, but steric bulk may require elevated temperatures (80–120°C) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/iodine substituents influence reaction design?

  • Steric effects : The large iodine atom can hinder nucleophilic attack at the 5-position, necessitating bulky ligands (e.g., XPhos) to enhance catalyst turnover .
  • Electronic effects : Bromine’s electron-withdrawing nature deactivates the triazole ring, slowing electrophilic substitutions. Use directing groups (e.g., –NH2_2) to mitigate this .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Stepwise purification : Isolate intermediates after each halogenation step to avoid side reactions. For example, crystallize brominated intermediates (65% yield) before iodination .
  • Additive screening : Use phase-transfer catalysts (e.g., TBAB) or Et3N\text{Et}_3\text{N} to improve solubility in polar aprotic solvents (DMSO, DMF) .

Q. How can computational modeling predict biological activity of derivatives?

  • Docking studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using triazole-thiazole hybrids. The bromine/iodine moieties enhance hydrophobic binding, as seen in analogs with IC50_{50} values < 1 µM .
  • QSAR : Correlate Hammett constants (σ\sigma) of halogens with bioactivity trends. Bromine’s σp\sigma_p (0.23) vs. iodine’s (0.28) may explain differential binding affinities .

Q. How to resolve contradictions in reported bromination methods?

  • Case study : uses NBS/radical initiators, while other methods employ Br2\text{Br}_2/FeBr3\text{FeBr}_3. Compare yields (65% vs. 40–50%) and side products (di-brominated byproducts in electrophilic routes). Opt for radical bromination for mono-substitution .

Q. What are best practices for regioselective functionalization of the triazole ring?

  • Directing groups : Introduce –NH2_2 at the 1-position to direct electrophiles to the 4- or 5-position. For example, 5-amino-1-(4-bromophenyl) derivatives show >90% regioselectivity in acylations .
  • Microwave-assisted synthesis : Reduce reaction times (4 hours vs. 18 hours) and improve selectivity in SNAr reactions .

Q. Methodological Tables

Table 1. Optimization of Cross-Coupling Reactions

ParameterBromine SubstituentIodine Substituent
Preferred CatalystPd(PPh3_3)4_4CuI/Pd(OAc)2_2
SolventTHFDMF
Temperature80°C120°C
Yield Range70–85% 50–65%

Table 2. Key NMR Shifts for Halogenated Triazoles

Compound1H^1\text{H}-NMR (ppm)13C^{13}\text{C}-NMR (ppm)
4-Bromo derivative7.34 (d, J = 8.4 Hz) 133.26 (C-Br)
5-Iodo derivative7.46–7.49 (m) 139.51 (C-I)

Properties

IUPAC Name

4-bromo-5-iodo-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrIN3/c3-1-2(4)6-7-5-1/h(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFXWBONXPBGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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